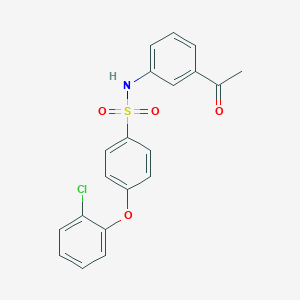

![molecular formula C26H21N3O3S B492756 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 690960-73-7](/img/structure/B492756.png)

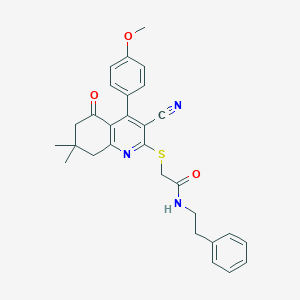

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide . It is a complex organic molecule with potential anticancer activity .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .Molecular Structure Analysis

The molecular formula of this compound is C25H20N4O2S2 . The InChI string is InChI=1S/C25H20N4O2S2/c1-16-14-27-25(33-16)29-23(30)15-32-24-21(13-26)20(17-6-4-3-5-7-17)12-22(28-24)18-8-10-19(31-2)11-9-18/h3-12,14H,15H2,1-2H3,(H,27,29,30) .Chemical Reactions Analysis

The compound reacts with chloroacetic acid in the presence of pyridine to form 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide . The reactions of compounds with ethyl 3-aryl-2-bromopropanoates under similar conditions gave thiazolidin-4-one derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 472.585 . The yield of the compound from the synthesis reaction was 0.90 g (69%), and the melting point was 177–179°C .Aplicaciones Científicas De Investigación

Applications in Drug Metabolism and Pharmacokinetics

Cytochrome P450 Isoform Selectivity The compound 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide may have implications in the study of drug metabolism, particularly concerning Cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the metabolism of a wide range of drugs, and understanding their selectivity and inhibition is essential for predicting drug-drug interactions. The review by Khojasteh et al. (2011) discusses the importance of selective chemical inhibitors for CYP isoforms in understanding the metabolism of drugs and the potential drug-drug interactions. This information is crucial for the safe and effective use of pharmaceuticals, and compounds like this compound may be relevant in such studies Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: a re-evaluation of P450 isoform selectivity.

Applications in Bioactive Compound Synthesis

Furan and Thiophene in Medicinal Chemistry The presence of furan and thiophene rings, like those in this compound, is notable in drug design due to their role in the structure of bioactive molecules. Ostrowski (2022) reviews the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of various bioactive compounds. This review highlights the importance of these heteroaryl substituents and their impact on the activity of compounds, underlining the potential significance of this compound in medicinal chemistry Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues.

Applications in Environmental Chemistry and Sustainability

Biomass Conversion and Polymer Synthesis The compound's structure, particularly the furan component, is reminiscent of compounds involved in the conversion of plant biomass to valuable chemicals. Chernyshev et al. (2017) discuss the production of 5-hydroxymethylfurfural (HMF) from plant biomass, a key reagent in synthesizing various materials, including polymers and fuels. The discussion on the versatility of furan derivatives and their potential in sustainable chemistry might relate to the utilization and transformation pathways of compounds like this compound in green chemistry and sustainable material production Conversion of plant biomass to furan derivatives and sustainable access to the new generation of polymers, functional materials and fuels.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S/c1-31-20-11-9-18(10-12-20)22-14-24(19-6-3-2-4-7-19)29-26(23(22)15-27)33-17-25(30)28-16-21-8-5-13-32-21/h2-14H,16-17H2,1H3,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVMPFGQOMXKFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B492673.png)

![7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492676.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492679.png)

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B492680.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B492681.png)